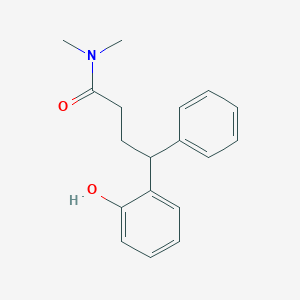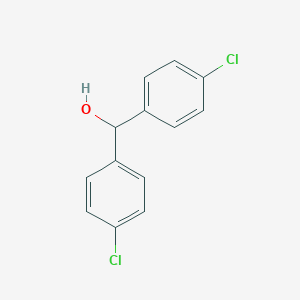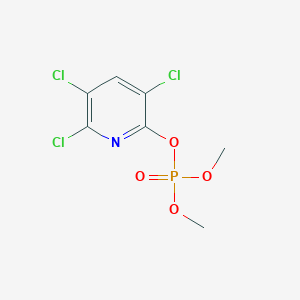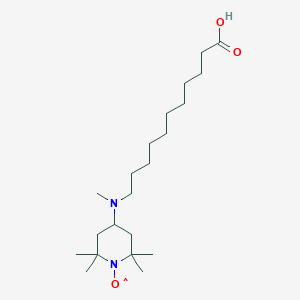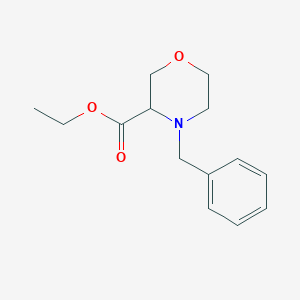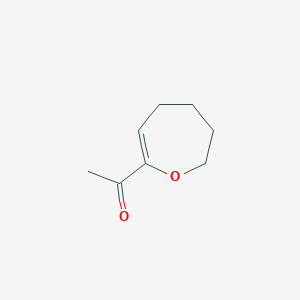
1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone, also known as THOE, is a cyclic ether compound that has gained significant attention in recent years due to its potential applications in scientific research. THOE is a versatile compound that has been used in a variety of fields, including medicinal chemistry, pharmacology, and biochemistry.
作用机制
1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone has been shown to modulate the activity of GABA receptors in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. 1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone has been shown to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity. This mechanism of action has potential applications in the treatment of neurological disorders such as epilepsy and anxiety.
生化和生理效应
1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone enhances the activity of GABA receptors and inhibits the activity of glutamate receptors, leading to decreased neuronal activity. In vivo studies have shown that 1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone has anxiolytic and anticonvulsant effects, suggesting potential applications in the treatment of anxiety and epilepsy.
实验室实验的优点和局限性
1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized with a high degree of purity. It has a well-characterized mechanism of action and has been extensively studied in vitro and in vivo. However, 1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone also has several limitations. It is a relatively new compound, and its potential applications in scientific research are still being explored. Additionally, its mechanism of action is complex and not fully understood, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone. One potential direction is the development of novel compounds based on 1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone with enhanced therapeutic potential. Another direction is the exploration of 1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone's mechanism of action and its potential applications in the treatment of neurological disorders. Additionally, 1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone could be used as a tool for studying the role of GABA receptors in the brain and the development of new chemical probes for studying protein-ligand interactions. Overall, 1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone has significant potential for use in scientific research and has the potential to lead to the development of novel therapies for a variety of neurological disorders.
合成方法
1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone can be synthesized using a variety of methods, including the oxidation of tetrahydrofuran and the cyclization of 1,6-heptadien-3-ol. However, the most common method for synthesizing 1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone is the cyclization of 1,6-heptadien-4-ol using a palladium catalyst. This method yields 1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone with a high degree of purity, making it suitable for use in scientific research.
科学研究应用
1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone has been used in a variety of scientific research applications, including drug development, chemical biology, and neuroscience. In drug development, 1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone has been used as a starting material for the synthesis of novel compounds with potential therapeutic applications. In chemical biology, 1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone has been used as a tool for studying protein-ligand interactions and for the development of chemical probes. In neuroscience, 1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone has been used as a tool for studying the role of GABA receptors in the brain.
属性
CAS 编号 |
138611-43-5 |
|---|---|
产品名称 |
1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone |
分子式 |
C8H12O2 |
分子量 |
140.18 g/mol |
IUPAC 名称 |
1-(2,3,4,5-tetrahydrooxepin-7-yl)ethanone |
InChI |
InChI=1S/C8H12O2/c1-7(9)8-5-3-2-4-6-10-8/h5H,2-4,6H2,1H3 |
InChI 键 |
MTOGWSFGLUWOIW-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CCCCCO1 |
规范 SMILES |
CC(=O)C1=CCCCCO1 |
同义词 |
Ethanone, 1-(4,5,6,7-tetrahydro-2-oxepinyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



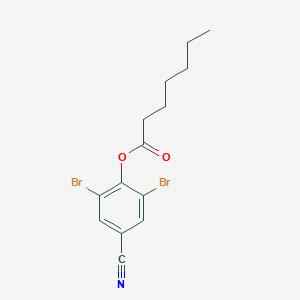
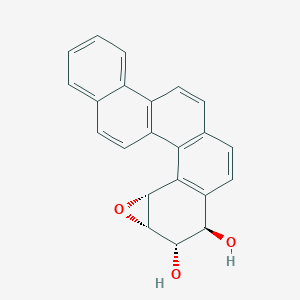
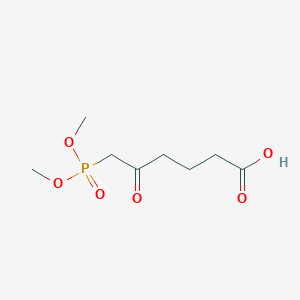
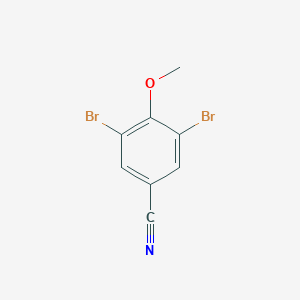
![3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene](/img/structure/B164918.png)
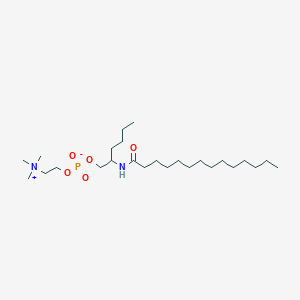
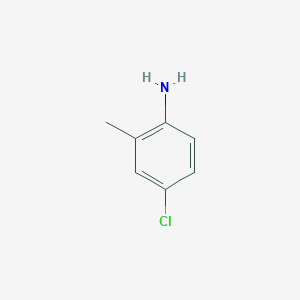
![Cyanamide, (3,6-diiodothieno[3,2-b]thiophene-2,5-diylidene)bis-](/img/structure/B164925.png)
